2-(3-Ethylcyclohexyl)ethan-1-ol

Catalog No.
S13802825
CAS No.
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Ethylcyclohexyl)ethan-1-ol

Product Name

2-(3-Ethylcyclohexyl)ethan-1-ol

IUPAC Name

2-(3-ethylcyclohexyl)ethanol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-9-4-3-5-10(8-9)6-7-11/h9-11H,2-8H2,1H3

InChI Key

JFXMCCNBJGSTNE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)CCO

2-(3-Ethylcyclohexyl)ethan-1-ol is an organic compound characterized by the presence of a cyclohexyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 1-position of an ethane backbone. Its molecular formula is C11H20O, and it features a hydroxyl group that contributes to its chemical reactivity and potential biological activity. This compound is part of a broader class of alcohols, which are known for their diverse applications in chemistry, biology, and industry.

  • Oxidation: This compound can be oxidized to yield 2-(3-Ethylcyclohexyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate. The oxidation typically involves the conversion of the hydroxyl group into a carbonyl group.
  • Reduction: The compound can be synthesized from its corresponding ketone, 2-(3-Ethylcyclohexyl)ethanone, through reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups. For instance, treatment with thionyl chloride can convert the alcohol into the corresponding alkyl chloride.

The synthesis of 2-(3-Ethylcyclohexyl)ethan-1-ol can be achieved through several methods:

  • Reduction of Ketones: One common method involves the reduction of 2-(3-Ethylcyclohexyl)ethanone using sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium on carbon under high pressure and temperature is employed for efficient large-scale production.
  • Grignard Reactions: Another synthetic route may involve Grignard reactions, where appropriate reagents are used to introduce the ethyl substituent onto a cyclohexane derivative.

2-(3-Ethylcyclohexyl)ethan-1-ol has several notable applications:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Fragrance and Flavor Industry: This compound is utilized in producing fragrances and flavors due to its pleasant odor profile.
  • Pharmaceuticals: It is explored as a precursor for pharmaceutical compounds, potentially contributing to drug development.

While specific interaction studies focusing solely on 2-(3-Ethylcyclohexyl)ethan-1-ol are scarce, its structural characteristics suggest it may interact with various biological targets. The presence of the hydroxyl group allows for potential hydrogen bonding with proteins or nucleic acids, influencing their activity. Further research could elucidate its exact mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-(3-Ethylcyclohexyl)ethan-1-ol:

Similar Compounds

Compound NameStructure Description
2-(3-Methylcyclohexyl)ethan-1-olContains a methyl group instead of an ethyl group.
2-(3-Propylcyclohexyl)ethan-1-olFeatures a propyl group at the same position.
2-(3-Isopropylcyclohexyl)ethan-1-olContains an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-(3-Ethylcyclohexyl)ethan-1-ol lies in its specific ethyl substitution on the cyclohexane ring. This configuration affects its physical properties such as boiling point and solubility compared to its analogs. The steric effects introduced by the ethyl group may also influence its reactivity and interactions with biological targets differently than those compounds containing smaller or larger alkyl groups.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types